Phthalate esters, including bis(3-methyl-2-pentyl) phthalate, are produced through the esterification of phthalic acid with alcohols. The classification of this compound falls under the category of alkyl aryl esters of 1,2-benzenedicarboxylic acid, commonly known as phthalic acid. These compounds are integral in various industrial applications due to their effectiveness as plasticizers and their ability to modify the properties of polymers.
The synthesis of bis(3-methyl-2-pentyl) phthalate typically involves the esterification process:
In industrial settings, this process is scaled up to large reactors where continuous removal of water is employed to ensure high yields. The choice of catalyst and reaction conditions can significantly affect the efficiency and yield of the synthesis.
The molecular formula for bis(3-methyl-2-pentyl) phthalate is , with a molecular weight of approximately 334.45 g/mol. The structure features two 3-methyl-2-pentyl groups attached to a phthalate backbone, which can be represented in various structural notations:
CC(C)CC(C)OC(=O)c1ccccc1C(=O)OC(C)CC(C)C
InChI=1S/C20H30O4/c1-13(2)11-15(5)23-19(21)17-9-7-8-10-18(17)20(22)24-16(6)12-14(3)4/h7-10,13-16H,11-12H2,1-6H3
This structure indicates that bis(3-methyl-2-pentyl) phthalate has both hydrophobic alkyl chains and polar ester functional groups, contributing to its properties as a plasticizer.
Bis(3-methyl-2-pentyl) phthalate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which bis(3-methyl-2-pentyl) phthalate exerts its effects primarily relates to its role as a plasticizer. It enhances the flexibility and durability of polymers by embedding itself between polymer chains, reducing intermolecular forces and allowing greater mobility. Additionally, concerns have been raised regarding its potential endocrine-disrupting effects, which warrant further investigation into its biological interactions.
The compound exhibits stability under normal conditions but may undergo hydrolysis and oxidation under specific circumstances. Its solubility in organic solvents makes it suitable for various applications in plastics and coatings.
Bis(3-methyl-2-pentyl) phthalate finds extensive use in several scientific and industrial applications:
Bis(4-methyl-2-pentyl) phthalate (BMPP) is synthesized via acid-catalyzed esterification between phthalic anhydride and 4-methyl-2-pentanol. Industrial production predominantly employs tetra-alkyl titanate catalysts (e.g., tetra-isopropyl titanate, TIPT) due to their superior selectivity and reduced byproduct generation compared to conventional sulfuric acid catalysts [9]. The mechanism involves a two-step process:
A critical side reaction involves alcohol exchange: the alkoxide groups of the titanate catalyst (e.g., isopropoxy in TIPT) transesterify with 4-methyl-2-pentanol, releasing volatile alcohols (e.g., isopropanol). These can contaminate the product or form light esters, impacting purity [9].
Table 1: Key Catalysts for BMPP Synthesis
Catalyst Type | Example | Reaction Temp (°C) | Alcohol Exchange Byproducts |
---|---|---|---|
Tetra-alkyl titanate | Tetra-isopropyl titanate | 180–220 | Isopropanol |
Alkyltin compounds | Monobutyltin oxide | 190–230 | None |
Heterogeneous acid | Zeolite HSZ-690 | 200–240 | Di-alkyl ethers |
BMPP belongs to the C₆-C₁₃ branched phthalate family. Its synthesis contrasts with linear or shorter-chain analogs:
Table 2: Synthetic and Molecular Characteristics of Key Branched Phthalates
Phthalate Ester | Alcohol Chain Length | Molecular Weight (g/mol) | Relative Reaction Rate* (%) | Volatility (μg/m³, 25°C) |
---|---|---|---|---|
Bis(4-methyl-2-pentyl) (BMPP) | C6 (branched) | 334.5 | 100 | 8.7 |
Di-isodecyl (DIDP) | C10 (branched) | 446.7 | 62 | 0.9 |
Di-2-ethylhexyl (DEHP) | C8 (branched) | 390.6 | 85 | 5.2 |
Di-isotridecyl (DTDP) | C13 (branched) | 530.8 | 48 | 0.3 |
*Normalized to BMPP rate at 200°C with 0.1% TIPT catalyst [5] [9]
Chromatographic Resolution: BMPP exists as two inseparable isomers (bis(4-methyl-2-pentyl) and bis(2-methyl-3-pentyl)) under standard GC conditions (e.g., Rtx-440, Rxi-XLB columns). Co-elution occurs at 2.85–2.86 min (30 m column, 30°C/min ramp), complicating purity assays [5]. Advanced methods like heartcut 2D-GC are required for isomer-specific quantification.
Compound Names in Article:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: